![molecular formula C15H22 B14408756 1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene CAS No. 87482-36-8](/img/structure/B14408756.png)
1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene is a complex organic compound characterized by its unique dispiro structure. This compound contains a three-membered ring and two six-membered rings, making it an interesting subject for chemical research
Preparation Methods
The synthesis of 1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene involves multiple steps, typically starting with the formation of the core dispiro structure. This can be achieved through cyclization reactions under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct formation of the rings. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .
Scientific Research Applications
This compound has several scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a model compound to study reaction mechanisms and the effects of ring strain on chemical reactivity. In biology, it may be investigated for its potential interactions with biological molecules. In medicine, researchers explore its potential as a building block for drug development. Industrial applications include its use in the synthesis of complex organic molecules and materials .
Mechanism of Action
The mechanism of action of 1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways and processes at the molecular level. The exact pathways and targets depend on the context of its use, whether in chemical synthesis, biological studies, or industrial applications .
Comparison with Similar Compounds
1,1-Dimethyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene can be compared with other dispiro compounds, such as dispiro[2.2.5.2]trideca-4,12-diene. While these compounds share a similar core structure, the presence of different substituents and ring sizes can lead to variations in their chemical properties and reactivity.
Properties
CAS No. |
87482-36-8 |
|---|---|
Molecular Formula |
C15H22 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
2,2-dimethyldispiro[2.2.56.23]trideca-4,12-diene |
InChI |
InChI=1S/C15H22/c1-13(2)12-15(13)10-8-14(9-11-15)6-4-3-5-7-14/h8-11H,3-7,12H2,1-2H3 |
InChI Key |
WXXTUTIBYQRJOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC12C=CC3(CCCCC3)C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


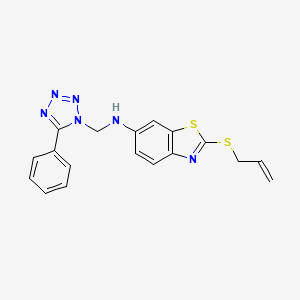

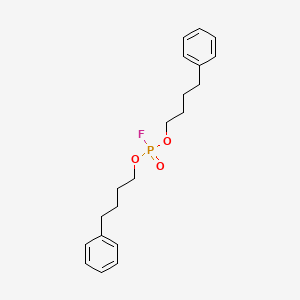
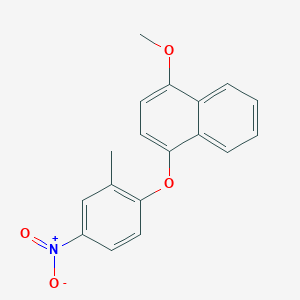
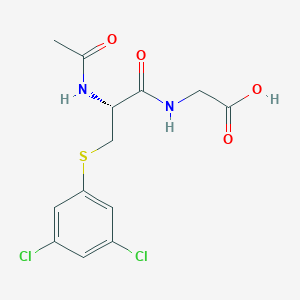
![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
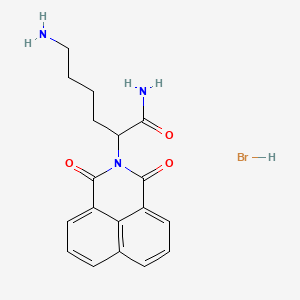
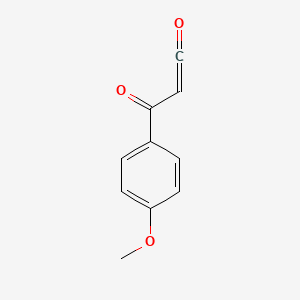
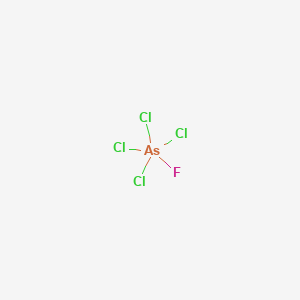
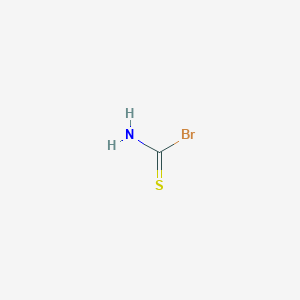


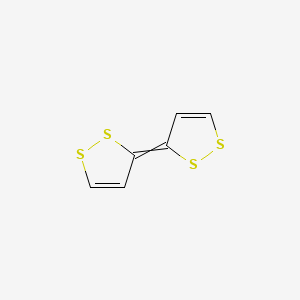
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)
